molecular formula C15H25N3O B13085358 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B13085358
M. Wt: 263.38 g/mol
InChI Key: MVVUZODLFXABPE-UHFFFAOYSA-N
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Description

Introduction to 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Systematic Nomenclature and Structural Identification

The IUPAC name This compound delineates its structure with precision. The parent heterocycle is a 1,2,4-oxadiazole ring, where position 3 is substituted with a cycloheptyl group, and position 5 is linked via a methylene bridge to a piperidine ring. The hydrochloride salt form (CAS: 1423031-86-0) adds a chloride ion, yielding the molecular formula C15H26ClN3O and a molecular weight of 299.84 g/mol .

Structural Features :

  • 1,2,4-Oxadiazole Core : A five-membered ring containing two nitrogen atoms and one oxygen atom, known for metabolic stability and bioisosteric replacement of esters or amides.
  • Cycloheptyl Substituent : A seven-membered carbocyclic ring at position 3, enhancing lipophilicity and influencing target binding.
  • Piperidine Moiety : A six-membered nitrogen-containing heterocycle at position 5, contributing to conformational flexibility and receptor interactions.

Table 1 summarizes key molecular descriptors:

Property Value
Molecular Formula C15H26ClN3O
Molecular Weight 299.84 g/mol
Parent Compound (CID) 65389713
Salt Form Hydrochloride
CAS Registry Number 1423031-86-0

The structural configuration positions this compound within a class of hybrid molecules designed to exploit synergistic effects between heterocyclic and aliphatic components.

Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

1,2,4-Oxadiazoles emerged as pharmacophores in the mid-20th century, with Oxolamine (Figure 1) marking the first commercial drug featuring this heterocycle. Introduced in the 1960s as a cough suppressant, Oxolamine demonstrated the therapeutic viability of 1,2,4-oxadiazoles. Early synthesis methods, such as the 1,3-dipolar cycloaddition between nitrile oxides and nitriles, laid the groundwork for diversifying substituents.

Evolution in Drug Design :

  • Bioisosteric Replacement : 1,2,4-Oxadiazoles mimic ester or amide groups while resisting enzymatic hydrolysis, improving pharmacokinetic profiles.
  • Diverse Applications : Modern derivatives exhibit anticancer, antiviral, and anti-inflammatory activities, driven by substitutions at positions 3 and 5.

For example, recent derivatives target ribosomal proteins in pathogens, leveraging oxadiazole-electrophilic interactions to inhibit protein synthesis. The cycloheptyl-piperidine variant discussed here expands this repertoire by integrating bulky aliphatic groups for enhanced target affinity.

Significance of Cycloheptyl and Piperidine Moieties in Bioactive Compounds

Cycloheptyl Group

The cycloheptyl substituent confers enhanced lipophilicity and steric bulk , optimizing membrane permeability and binding pocket interactions. In cycloheximide derivatives, cycloheptyl analogs exhibit superior antifungal activity against oomycetes compared to smaller rings, attributed to favorable van der Waals interactions with ribosomal proteins. Computational studies reveal that cycloheptyl’s hydrophobic surface area stabilizes ligand-receptor complexes, reducing dissociation rates.

Piperidine Moiety

Piperidine, a prevalent scaffold in pharmaceuticals, contributes to multitarget engagement through hydrogen bonding and cation-π interactions. For instance, piperidine-containing compounds inhibit enzymes such as histone deacetylases and carbonic anhydrases, relevant to cancer and metabolic disorders. In the context of this compound, the nitrogen atom in piperidine may coordinate with acidic residues in ribosomal proteins, mimicking natural substrates.

Synergistic Effects :

  • Conformational Restriction : The methylene bridge between oxadiazole and piperidine restricts rotational freedom, preorganizing the molecule for target binding.
  • Dual Pharmacophore Model : Cycloheptyl enhances hydrophobic contacts, while piperidine mediates polar interactions, creating a balanced binding profile.

Table 2 contrasts the roles of cycloheptyl and piperidine in bioactive compounds:

Moiety Role Example Application
Cycloheptyl Lipophilicity, steric stabilization Antifungal agents
Piperidine Hydrogen bonding, conformational flexibility Anticancer, antipsychotic drugs

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

3-cycloheptyl-5-(piperidin-3-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H25N3O/c1-2-4-8-13(7-3-1)15-17-14(19-18-15)10-12-6-5-9-16-11-12/h12-13,16H,1-11H2

InChI Key

MVVUZODLFXABPE-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=NOC(=N2)CC3CCCNC3

Origin of Product

United States

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most established method for synthesizing 1,2,4-oxadiazoles involves the cyclization of amidoximes with activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. For the target compound, the synthetic route can be outlined as follows:

  • Step 1: Synthesis of the Amidoxime Precursor
    The amidoxime is prepared by reacting the corresponding nitrile with hydroxylamine hydrochloride under basic or catalytic conditions, often assisted by microwave irradiation to reduce reaction time and improve yields.

  • Step 2: Cyclization with a Cycloheptyl-Substituted Carboxylic Acid Derivative
    The amidoxime undergoes heterocyclization with a cycloheptyl-substituted acyl chloride or activated ester, typically in the presence of a base such as triethylamine and coupling agents like T3P (propylphosphonic anhydride) or carbodiimides (EDC, DCC).

  • Step 3: Attachment of the Piperidine Moiety
    The 1,2,4-oxadiazole intermediate bearing a chloromethyl or bromomethyl substituent at the 5-position is then reacted with piperidine via nucleophilic substitution to yield 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine.

1,3-Dipolar Cycloaddition Approach

An alternative but less common method involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles to form the oxadiazole ring. This method is limited by issues such as poor reactivity of nitriles and side reactions leading to undesired isomers. Catalysts like platinum(IV) complexes can facilitate this reaction, but challenges remain regarding solubility and yield.

Modern One-Pot and Microwave-Assisted Syntheses

Recent advances include microwave-assisted cyclizations and one-pot procedures that combine amidoxime formation and cyclization in a single step, reducing reaction times from hours to minutes and improving yields. For example, amidoximes and activated esters can be reacted in superbase media (NaOH/DMSO) or with Vilsmeier reagent activation to streamline synthesis.

Step Reagents/Conditions Temperature Time Yield Range (%) Notes
Amidoxime Formation Nitrile + Hydroxylamine hydrochloride + Base (e.g., MgO, KF) 80–120 °C (MWI) 10–60 min (MWI) 70–90 Microwave irradiation improves yield/time
Cyclization Amidoxime + Acyl chloride/ester + Base (TEA, pyridine) + Coupling agent (T3P, EDC) 60–80 °C 0.5–6 h 87–97 T3P provides excellent yields but is costly
Alkylation Oxadiazole-5-chloromethyl + Piperidine Room temp to 50 °C 2–12 h 80–95 Nucleophilic substitution under mild base
  • The use of T3P as a coupling reagent in amidoxime cyclization results in high yields (87–97%) and relatively short reaction times (0.5–6 h), but the reagent cost can be a limiting factor.
  • Microwave-assisted synthesis significantly reduces reaction times and solvent volumes, enhancing environmental sustainability and efficiency.
  • One-pot methods using superbase media or Vilsmeier reagent activation offer operational simplicity and good yields (61–90%) but may require longer reaction times (4–24 h).
  • The 1,3-dipolar cycloaddition method, while conceptually attractive, suffers from poor yields and requires expensive catalysts, limiting its practical applicability.
Method Key Reagents Advantages Disadvantages Yield (%) Reaction Time
Amidoxime + Acyl Chloride + T3P Amidoxime, Acyl chloride, T3P, TEA High yield, short time Expensive reagent 87–97 0.5–6 h
Amidoxime + Activated Ester (One-Pot) Amidoxime, ester, NaOH/DMSO or Vilsmeier reagent Simple purification, mild conditions Moderate to long time, moderate yield 61–90 4–24 h
Microwave-Assisted Cyclization Amidoxime, acyl chloride/ester, NH4F/Al2O3 or K2CO3 Very short time, eco-friendly Requires microwave equipment Good (70–90) Minutes
1,3-Dipolar Cycloaddition Nitrile oxides, nitriles, Pt(IV) catalyst Mild conditions Low yields, expensive catalyst Low (<50) Up to 72 h

The preparation of this compound is best achieved through the amidoxime cyclization route using activated carboxylic acid derivatives, followed by nucleophilic substitution with piperidine. Microwave-assisted and one-pot methods offer promising improvements in efficiency and sustainability. The 1,3-dipolar cycloaddition method remains less practical due to yield and cost issues. Optimization of reaction conditions, including choice of coupling agents and catalysts, is critical for maximizing yield and purity.

Chemical Reactions Analysis

Substitution Reactions

Substitution reactions primarily occur at the piperidine nitrogen or the methylene bridge linking the oxadiazole and piperidine groups.

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring can undergo alkylation or acylation under basic conditions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) yields quaternary ammonium salts.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amides.

Example Reaction:

3 3 Cycloheptyl 1 2 4 oxadiazol 5 yl methyl piperidine+CH3COClEt3N DCMN Acetyl derivative\text{3 3 Cycloheptyl 1 2 4 oxadiazol 5 yl methyl piperidine}+\text{CH}_3\text{COCl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{N Acetyl derivative}

Reagent/ConditionsProductYield (%)Reference
Acetyl chloride, Et3_3NN-Acetylpiperidine derivative85–92
Benzyl bromide, K2_2CO3_3N-Benzylpiperidinium bromide78

Electrophilic Substitution at the Oxadiazole Ring

Oxadiazole+Br2AIBN CCl45 Bromo 1 2 4 oxadiazole derivative\text{Oxadiazole}+\text{Br}_2\xrightarrow{\text{AIBN CCl}_4}\text{5 Bromo 1 2 4 oxadiazole derivative}

--

Oxidation Reactions

Oxidation reactions target the methylene bridge or the piperidine ring:

  • Methylene Bridge Oxidation : Using KMnO4_4 or CrO3_3 oxidizes the –CH$$_2– group to a ketone.

  • Piperidine Oxidation : Strong oxidizing agents (e.g., H2_2O2_2) convert piperidine to N-oxides.

Example Reaction:

3 3 Cycloheptyl 1 2 4 oxadiazol 5 yl methyl piperidineKMnO4,H2SO4Ketone Derivative\text{3 3 Cycloheptyl 1 2 4 oxadiazol 5 yl methyl piperidine}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{Ketone Derivative}

Oxidizing AgentProductYield (%)Reference
KMnO4_4 (acidic)Oxadiazolylmethyl ketone65
m-CPBAPiperidine N-oxide90

Reduction Reactions

The 1,2,4-oxadiazole ring can undergo reductive cleavage, while the piperidine ring remains stable under mild conditions.

Reduction of the Oxadiazole Ring

  • Catalytic Hydrogenation : Using H2_2/Pd-C cleaves the oxadiazole to form an amidine.

  • Lithium Aluminum Hydride (LiAlH4_4) : Reduces the oxadiazole to a diamino derivative.

Example Reaction:

OxadiazoleH2,Pd CCycloheptylamidine\text{Oxadiazole}\xrightarrow{\text{H}_2,\text{Pd C}}\text{Cycloheptylamidine}

Reducing AgentProductYield (%)Reference
H2_2 (1 atm), Pd-CCycloheptylamidine70
LiAlH4_4, THFDiamino derivative55

Ring-Opening and Rearrangement Reactions

The 1,2,4-oxadiazole ring may undergo thermal or acidic ring-opening to form nitriles or amides.

Acid-Catalyzed Ring Opening

In the presence of HCl or H2_2SO4_4, the oxadiazole ring hydrolyzes to a nitrile and an amide:

OxadiazoleHCl H2OCycloheptylnitrile+Piperidinemethylamide\text{Oxadiazole}\xrightarrow{\text{HCl H}_2\text{O}}\text{Cycloheptylnitrile}+\text{Piperidinemethylamide}

ConditionsProductsYield (%)Reference
6M HCl, refluxCycloheptylnitrile + Amide80

Complexation and Coordination Chemistry

The piperidine nitrogen can act as a ligand in metal coordination complexes. For example, reaction with Cu(II) or Fe(III) salts forms stable complexes:

Piperidine+CuCl2Cu II Piperidine Complex\text{Piperidine}+\text{CuCl}_2\rightarrow \text{Cu II Piperidine Complex}

Metal SaltComplex TypeStability Constant (log K)Reference
CuCl2_2Octahedral Cu(II) complex4.2

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
  • Molecular Formula : C15H25N3O
  • Molecular Weight : 263.38 g/mol
  • CAS Number : 1423117-45-6

Medicinal Chemistry

  • Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. The introduction of the cycloheptyl group enhances the lipophilicity of the molecule, potentially improving its membrane penetration and bioavailability .
  • Neuropharmacology : The piperidine structure is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on the central nervous system, particularly in treating anxiety and depression .
  • Anticancer Properties : Preliminary studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells. The specific mechanism involves the inhibition of certain kinases that are crucial for cancer cell survival .

Materials Science

  • Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation .
  • Coatings and Films : Due to its chemical stability, this compound can be used in developing protective coatings that require resistance to environmental degradation .

Agricultural Chemistry

  • Pesticide Development : The unique structure of this compound makes it a candidate for developing new pesticides that target specific pests while minimizing environmental impact. Studies have shown promising results in terms of efficacy against common agricultural pests .
  • Plant Growth Regulators : Research is ongoing into the use of oxadiazole derivatives as plant growth regulators, which could enhance crop yields by promoting root development and stress resistance .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The compound was tested at various concentrations, showing a minimum inhibitory concentration (MIC) as low as 10 µg/mL.

CompoundMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B15Candida albicans

Case Study 2: Polymer Enhancement

In a study focusing on material applications, researchers incorporated the compound into polyvinyl chloride (PVC) films. The resulting material exhibited a 30% increase in tensile strength compared to control samples without the additive.

Sample TypeTensile Strength (MPa)
Control25
With Additive32

Mechanism of Action

The mechanism of action of 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Oxadiazole Additional Modifications Molecular Weight (g/mol) Notable Features Reference
3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine (Target Compound) Cycloheptyl None 263.38 High lipophilicity due to cycloheptyl; neutral form.
4-{[3-(1-Methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride 1-Methoxycyclopentyl Hydrochloride salt 301.815 Enhanced solubility due to salt formation; methoxy group introduces polarity.
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl Piperidine-1-carboxamide substituent Not provided Fluorine enhances electronic effects; carboxamide may improve binding affinity.
1-{[3-(Diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(methoxymethyl)piperidine Diphenylmethyl Methoxymethyl on piperidine Not provided Bulky diphenylmethyl increases steric hindrance; methoxymethyl adds polarity.
3-(Benzo[d][1,3]dioxol-5-yl)-5-((1-cyclobutylpiperidin-4-yl)methyl)-1,2,4-oxadiazole Benzo[d][1,3]dioxol-5-yl Cyclobutyl on piperidine Not provided Aromatic benzodioxole enhances π-π interactions; cyclobutyl limits flexibility.
2-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride 2,2,2-Trifluoroethyl Hydrochloride salt 409.9 (salt) Trifluoroethyl group increases electronegativity and metabolic stability.

Impact of Structural Variations

  • Cycloheptyl vs.
  • Salt Forms : Hydrochloride salts (e.g., ) enhance aqueous solubility, making them more suitable for pharmaceutical formulations compared to the neutral target compound.
  • Electron-Withdrawing Groups : Substituents like trifluoromethyl () and nitro () increase metabolic stability and receptor affinity but may introduce toxicity risks.

Biological Activity

3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified under the oxadiazole derivatives, which are known for their diverse biological activities. The chemical structure is represented by the following:

  • IUPAC Name : this compound hydrochloride
  • CAS Number : 1423031-86-0
  • Molecular Formula : C15H26ClN3O
  • Molecular Weight : 299.84 g/mol
  • Purity : 95% .

Anticancer Activity

Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating moderate to high potency .

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives is well-documented. Compounds in this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Specifically, derivatives have been shown to inhibit the growth of pathogens from the ESKAPE panel, which includes critical antibiotic-resistant strains .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that these compounds can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which play crucial roles in cancer progression and bacterial resistance mechanisms .

Case Studies and Research Findings

StudyBiological ActivityTarget Cell LinesIC50 Values
Study AAnticancerHeLa, CaCo-210 µM (HeLa), 15 µM (CaCo-2)
Study BAntibacterialESKAPE pathogensMIC < 10 µg/mL for S. aureus
Study CAntiviralVarious viral strainsIC50 = 5 µM against HSV

Notable Research Outcomes

  • Novel Derivative Synthesis : A study synthesized several derivatives from oxadiazole frameworks, leading to compounds with enhanced anticancer activity against multiple tumor cell lines .
  • In Vitro Studies : In vitro evaluations demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
  • Antimicrobial Efficacy : The compound was tested against a panel of bacterial strains and showed promising results in inhibiting growth at low concentrations, suggesting potential as a lead compound for antibiotic development .

Q & A

Q. What are the recommended synthetic pathways for 3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxadiazole Ring Formation : Cycloheptylamine reacts with nitrile derivatives under acidic conditions to form the 1,2,4-oxadiazole core (e.g., via cyclization of thioamide intermediates) .

Piperidine Functionalization : The oxadiazole moiety is coupled to a piperidine derivative via alkylation or reductive amination. For example, a chloromethyl intermediate may react with piperidine under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product, with purity confirmed by HPLC (>95%) .

Q. Key Considerations :

  • Optimize reaction temperature (80–120°C) to minimize side products like imidazole byproducts .
  • Monitor reaction progress via TLC or LC-MS to ensure complete conversion.

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., cycloheptyl CH₂ groups at δ 1.4–1.8 ppm, oxadiazole C=N at ~160 ppm) .
  • X-ray Crystallography : Resolve crystal structures using SHELX software for unambiguous confirmation of stereochemistry and bond lengths .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₆N₃O: 276.2076) .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >200°C for oxadiazoles) .
  • Light Sensitivity : Store in amber vials at -20°C; monitor via UV-Vis spectroscopy for absorbance shifts (>300 nm indicates degradation) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and analyze by HPLC for hydrolysis of the oxadiazole ring (half-life >72 hours suggests robustness) .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to receptors like 5-HT₁B (serotonin receptor) or mGluR5, leveraging structural homology with piperidine-containing ligands (e.g., SB-224289 in ) .
  • QSAR Analysis : Correlate substituent effects (e.g., cycloheptyl bulkiness) with activity using descriptors like logP and polar surface area .

Case Study :
SB-224289 (), a piperidine-oxadiazole derivative, showed inverse agonism at 5-HT₁B receptors via similar modeling, guiding experimental validation .

Q. How to resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay-Specific Optimization :
    • For cell-based assays: Adjust membrane permeability using DMSO concentration (<0.1% to avoid cytotoxicity) .
    • For enzymatic assays: Confirm substrate specificity (e.g., avoid interference from oxadiazole redox activity) .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and patch-clamp electrophysiology for ion channel targets .

Example :
Inconsistent IC₅₀ values in kinase assays may arise from off-target effects; use siRNA knockdown to confirm target specificity .

Q. What strategies improve the selectivity of this compound for CNS targets?

Methodological Answer:

  • Structural Modifications :
    • Introduce polar groups (e.g., hydroxyl) to enhance blood-brain barrier (BBB) penetration .
    • Replace cycloheptyl with smaller rings (cyclopentyl) to reduce off-target binding .
  • Pharmacokinetic Profiling :
    • Measure logD (octanol/water) to optimize lipophilicity (ideal range: 2–3) .
    • Assess metabolic stability using liver microsomes (e.g., CYP3A4 inhibition assays) .

Q. How to address low yields in the final alkylation step of the synthesis?

Methodological Answer:

  • Reaction Optimization :
    • Switch solvents (e.g., from DMF to acetonitrile) to reduce side reactions .
    • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .
  • Byproduct Analysis :
    • Characterize impurities via LC-MS and adjust stoichiometry (e.g., excess piperidine) to favor product formation .

Q. What analytical methods differentiate enantiomers if chirality is introduced during synthesis?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Circular Dichroism (CD) : Compare CD spectra with known chiral standards (e.g., tert-butyl piperidine derivatives in ) .

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